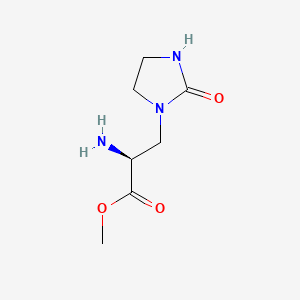
(S)-Methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate is a chemical compound with the molecular formula C7H12N2O3 It is characterized by the presence of an ester group, an amino group, and an imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate typically involves the reaction of an amino acid derivative with an imidazolidinone compound. One common method is the esterification of (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of a more saturated imidazolidinone ring.
Substitution: Formation of (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoic acid.
Applications De Recherche Scientifique
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazolidinone ring can interact with protein structures, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S)-2-(2-oxoimidazolidin-1-yl)propanoate
- 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. Its imidazolidinone ring also provides a stable scaffold for interactions with biological molecules, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H13N3O3 |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate |
InChI |
InChI=1S/C7H13N3O3/c1-13-6(11)5(8)4-10-3-2-9-7(10)12/h5H,2-4,8H2,1H3,(H,9,12)/t5-/m0/s1 |
Clé InChI |
XWJQMSSOZDUCBN-YFKPBYRVSA-N |
SMILES isomérique |
COC(=O)[C@H](CN1CCNC1=O)N |
SMILES canonique |
COC(=O)C(CN1CCNC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


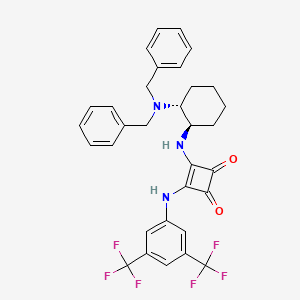





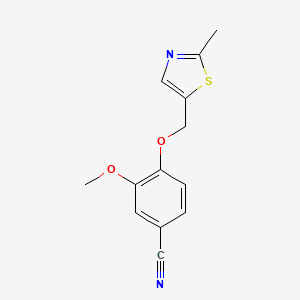

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
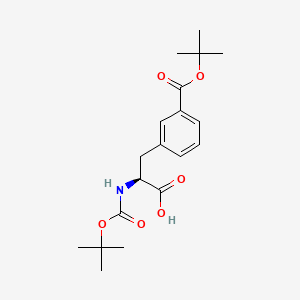
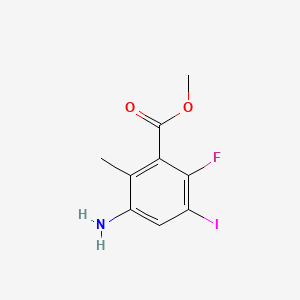
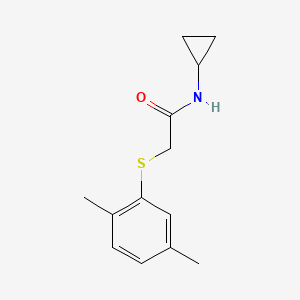
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
